molecular formula C15H10BrN3 B13932667 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole

2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B13932667
M. Wt: 312.16 g/mol
InChI Key: PHQIBRMFYRYHCK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is an organic compound with the chemical formula C13H9BrN2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole typically involves the condensation of 1H-benzimidazol-2-amine with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent. One common method involves the use of a copper catalyst and dimethylformamide (DMF) as the solvent, with microwave irradiation to accelerate the reaction . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C15H10BrN3

Molecular Weight

312.16 g/mol

IUPAC Name

2-(4-bromophenyl)-3H-imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C15H10BrN3/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)17-15(19)18-13/h1-9H,(H,17,18)

InChI Key

PHQIBRMFYRYHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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